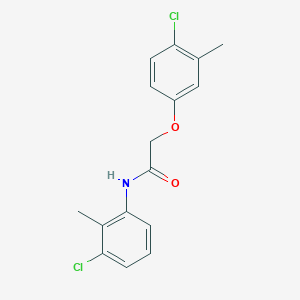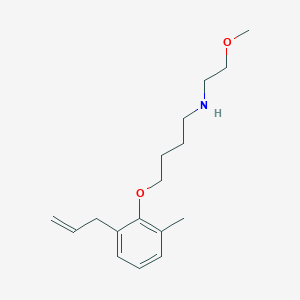![molecular formula C16H12F3NO B5191218 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5191218.png)
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one, also known as Curcumin, is a naturally occurring compound found in the roots of turmeric plants. It has been used in traditional medicine for centuries due to its anti-inflammatory properties. In recent years, it has gained attention in the scientific community for its potential in treating various diseases.
Mecanismo De Acción
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one works by inhibiting various enzymes and proteins involved in inflammation and cancer growth. It also activates certain proteins that promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to reduce inflammation, oxidative stress, and DNA damage. It also improves insulin sensitivity and reduces cholesterol levels. This compound has also been found to increase the production of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one is a widely available and cost-effective compound that can be easily synthesized. However, its low bioavailability and rapid metabolism limit its effectiveness in vivo. It also has poor solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
1. Developing more efficient methods for curcumin delivery to improve its bioavailability and efficacy.
2. Investigating the potential of curcumin in treating other diseases, such as diabetes and autoimmune disorders.
3. Exploring the use of curcumin in combination with other drugs to enhance its therapeutic effects.
4. Studying the mechanisms of curcumin's effects on the gut microbiome.
5. Investigating the potential of curcumin as a neuroprotective agent in neurodegenerative diseases.
Métodos De Síntesis
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one can be synthesized through various methods, including extraction from turmeric roots or chemical synthesis. Chemical synthesis involves the reaction of ferulic acid and vanillin to produce curcumin. This method has been found to be more efficient and cost-effective than extraction from turmeric roots.
Aplicaciones Científicas De Investigación
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and arthritis. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been found to improve cognitive function and reduce the risk of heart disease.
Propiedades
IUPAC Name |
(E)-1-phenyl-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)13-7-4-8-14(11-13)20-10-9-15(21)12-5-2-1-3-6-12/h1-11,20H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWXPMUSMZOCAF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)-3-methylphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5191148.png)

![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)

![ethyl (5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191178.png)
![2-{[4-(3-isopropylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5191186.png)

![2-[2-(acetylamino)phenyl]-N-[4-(4-chlorophenoxy)phenyl]-2-oxoacetamide](/img/structure/B5191207.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5191213.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5191241.png)
![1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B5191249.png)